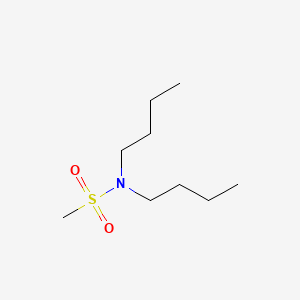
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C10H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Nitration: The introduction of the nitro group into the pyrimidine ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Phenylation: The phenyl group is introduced at the nitrogen atom through a phenylation reaction, which can be achieved using phenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-N-phenylpyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The amino groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4-N-phenylpyrimidine-4,6-diamine: Lacks the nitro group, resulting in different chemical and biological properties.
5-nitropyrimidine-4,6-diamine: Lacks the phenyl group, affecting its hydrophobic interactions and overall activity.
5-nitro-4-N-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic effects.
Uniqueness
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
40816-36-2 |
|---|---|
分子式 |
C10H9N5O2 |
分子量 |
231.21 g/mol |
IUPAC名 |
5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChIキー |
PGVSSDIHLVHLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phosphonic acid, [2-(diethylamino)ethyl]-, diethyl ester](/img/structure/B1655619.png)





![4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1655628.png)



![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)

